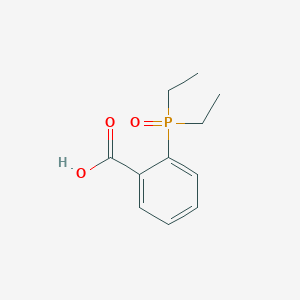

2-diethylphosphorylbenzoic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-diethylphosphorylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15O3P/c1-3-15(14,4-2)10-8-6-5-7-9(10)11(12)13/h5-8H,3-4H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMTDMNNPAPCCTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=O)(CC)C1=CC=CC=C1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 2-Diethylphosphorylbenzoic Acid and its Precursors

The synthesis of this compound and its precursors involves several established chemical transformations. These methods primarily focus on the efficient formation of the carbon-phosphorus bond and the functionalization of the aromatic ring.

Esterification and phosphorylation are key reactions in the synthesis of this compound. One common approach involves the reaction of a benzoic acid derivative with a phosphorylating agent. For instance, the synthesis of related phosphonates can be achieved through a multi-component reaction involving an amine, a carbonyl compound, and a phosphonate (B1237965), a process known as the Kabachnik-Fields reaction. nih.gov This reaction provides a versatile route to α-aminophosphonates. nih.gov

Another method involves the direct phosphorylation of a pre-functionalized benzoic acid core. For example, the reaction of 2-formylbenzoic acid with triethyl phosphite (B83602) and an amine can yield (3-oxoisoindolin-1-yl)phosphonates in high yields. beilstein-journals.org Microwave-assisted synthesis has also been shown to significantly improve reaction times and yields for the synthesis of isoindolin-1-one-3-phosphonates from 2-formylbenzoic acid, an amine, and dimethyl phosphonate. beilstein-journals.org

The choice of phosphorylating agent and reaction conditions is crucial for achieving high yields and selectivity. For example, the reaction of pyrrolidine (B122466) and 2,6-dichlorobenzaldehyde (B137635) with diphenylphosphine (B32561) oxide in the presence of a benzoic acid catalyst under microwave irradiation gives the desired α-amino phosphine (B1218219) oxide in 86% yield. nih.gov

Functionalization of the benzoic acid core is a critical step in preparing precursors for this compound. Various strategies have been developed to introduce substituents at specific positions on the benzene (B151609) ring.

One of the most widely used methods is electrophilic aromatic substitution (SEAr), where an electrophile attacks the electron-rich aromatic ring. acs.org However, the carboxylic acid group is deactivating, making electrophilic substitution more challenging. To overcome this, directing groups can be employed to control the regioselectivity of the reaction. For instance, palladium-catalyzed ortho-C–H bond hydroxylation of aryl carboxylic acids has been achieved using a pyridine–pyridone ligand. acs.org

Another strategy is nucleophilic aromatic substitution (SNAr), which is effective for electron-deficient arenes bearing a leaving group. acs.org This method involves the attack of a nucleophile on the aromatic ring. acs.org

Recent advancements have focused on transition-metal-catalyzed C–H bond functionalization, which allows for direct modification of the benzoic acid core without the need for pre-functionalization. rsc.org For example, palladium-catalyzed meta-selective olefination of benzoic acid derivatives has been reported, utilizing a nitrile-containing aliphatic template to direct the reaction. rsc.org This approach offers a powerful way to introduce functional groups at positions that are difficult to access through traditional methods. rsc.org

Novel Approaches in the Synthesis of this compound

Recent research has focused on developing more sustainable and efficient methods for the synthesis of this compound and related compounds. These novel approaches often incorporate principles of green chemistry and explore stereoselective transformations.

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. acs.org In the context of synthesizing this compound, this translates to using environmentally benign solvents, catalytic reagents, and improving atom economy. acs.orgrsc.org

One key principle is the use of catalysts to minimize waste. acs.org For example, the use of a recyclable copper chloride/N,N'-dimethylethane-1,2-diamine (DMEDA) catalytic system for C-S bond formation offers an environmentally friendly and economical approach. organic-chemistry.org Similarly, the use of water as a solvent in reactions like the Diels-Alder cycloaddition of furoic acids demonstrates a greener alternative to traditional organic solvents. rsc.org The development of one-pot, multi-component reactions, such as the synthesis of (2H-isoindol-1-yl)phosphonates catalyzed by FeCl₃ and PdCl₂, also aligns with green chemistry principles by reducing the number of synthetic steps and purification requirements. beilstein-journals.org

The concept of atom economy, which measures the efficiency of a reaction in converting reactants to the desired product, is another important aspect. acs.org Syntheses that proceed with high atom economy, such as certain multi-component reactions, are considered greener. organic-chemistry.org

While this compound itself is not chiral, the development of stereoselective and enantioselective methods is crucial for the synthesis of its chiral derivatives, which may have important biological applications. nih.gov

Recent advancements in this area include the use of photoredox catalysis for the stereoselective synthesis of unnatural α-amino acid derivatives from carboxylic acids. nih.gov This method utilizes an organic photocatalyst under visible light irradiation and allows for the synthesis of highly functionalized α-amino acids. nih.gov

Another approach involves the use of chiral directing groups to control the stereochemistry of a reaction. For instance, a 2-diphenylphosphinoyl-acetyl group has been used as a remote directing group for the highly stereoselective synthesis of β-glycosides. Gold-catalyzed SN2 glycosylation has also been developed for the highly stereoselective synthesis of 2-azido-2-deoxyglycosides. nih.gov

Furthermore, stereoselective Prins cyclization reactions have been employed to synthesize tetrahydropyrans and dihydropyrans with high stereocontrol. beilstein-journals.org These methods, often utilizing Lewis acids, can be applied to the synthesis of complex molecules containing chiral centers. beilstein-journals.org

Reaction Pathways and Mechanistic Studies of this compound

Understanding the reaction pathways and mechanisms involved in the synthesis and transformations of this compound is fundamental to optimizing reaction conditions and developing new synthetic routes.

The formation of the C-P bond in related phosphonates often proceeds through a nucleophilic attack of a phosphorus-containing species on an electrophilic carbon. In the Kabachnik-Fields reaction, for example, the mechanism involves the initial formation of an imine from an amine and a carbonyl compound, which is then attacked by the phosphite. nih.gov

Mechanistic studies of C-H functionalization reactions have revealed the importance of directing groups in controlling regioselectivity. In palladium-catalyzed reactions, a dimeric intermediate is often proposed, where the directing group coordinates to the metal center, bringing it in proximity to the C-H bond to be activated. rsc.org

The mechanism of many organic reactions can be understood by considering the movement of electrons, driven by the interaction between electron-rich (nucleophilic) and electron-poor (electrophilic) centers. libretexts.org For instance, in an acid-base reaction, a lone pair of electrons on the base attacks a proton on the acid. libretexts.org

In the context of dehydrohalogenation reactions, two main mechanisms are prevalent: E1 and E2. The E2 mechanism is a concerted process where a base removes a proton, and a leaving group departs simultaneously to form a double bond. The E1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com

Friedel-Crafts alkylation and acylation, which are key reactions for functionalizing aromatic rings, proceed via electrophilic aromatic substitution. youtube.com In the acylation reaction, an acylium ion is generated as the electrophile, which then reacts with the aromatic ring. youtube.com

Studies on Phosphoryl Group Reactivity

The diethyl phosphoryl group, -P(O)(OCH₂CH₃)₂, is a phosphonate ester. Its reactivity is centered on the electrophilic phosphorus atom and the stability of the P-O and P-C bonds. The key reactions of this group typically involve nucleophilic attack at the phosphorus center or hydrolysis of the ester linkages.

Hydrolysis: Phosphonate esters can be hydrolyzed to the corresponding phosphonic acid under either acidic or basic conditions. nih.govbeilstein-journals.org This reaction involves the cleavage of the P-O-C bond. The rate of hydrolysis can be influenced by steric hindrance around the phosphorus atom and the electronic nature of the substituents. nih.gov For this compound, the proximity of the carboxylic acid group could potentially catalyze the hydrolysis of the phosphonate esters, particularly if the carboxylate anion acts as an intramolecular nucleophile or general base.

Phosphoryl Transfer Reactions: The phosphoryl group can be transferred to other nucleophiles, a reaction of fundamental importance in biological systems. researchgate.net In a synthetic context, this could involve the reaction with alcohols or amines to form different phosphonate esters or phosphonamides, respectively.

Reduction: The P=O bond can be reduced, although this typically requires strong reducing agents.

The table below provides typical bond dissociation energies (BDEs) for various bonds in organophosphorus compounds, which can offer insights into the relative stability and potential reactivity of the phosphoryl group.

Table 2: Illustrative Bond Dissociation Enthalpies (BDEs) in Organophosphorus Compounds This table presents general data for illustrative purposes. Specific BDEs for this compound are not available in the reviewed literature.

| Bond | BDE (kJ/mol) | Compound Class |

|---|---|---|

| P-OPh | ~350-400 | Phosphates/Phosphonates |

| P-OCH₃ | ~400-450 | Phosphates/Phosphonates |

| P-CH₃ | ~300-350 | Phosphines/Phosphine Oxides |

| P-Ph | ~350-400 | Phosphines/Phosphine Oxides |

Data derived from computational studies on various organophosphorus compounds. acs.org The exact values can vary significantly based on the specific molecular structure.

Reaction Kinetics and Thermodynamic Analysis

Detailed experimental studies on the reaction kinetics and thermodynamics of this compound are not extensively documented in the accessible literature. However, a theoretical analysis based on established principles can provide valuable predictions.

Thermodynamic Analysis: The thermodynamic properties of this compound, such as its enthalpy of formation, Gibbs free energy, and entropy, have not been experimentally determined in the reviewed literature. Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for estimating such properties for organophosphorus compounds where experimental data is scarce. nih.govnih.gov These calculations could provide insights into the stability of the molecule and the equilibrium position of its reactions. For example, a thermodynamic analysis could predict the favorability of intramolecular cyclization reactions versus intermolecular reactions. The thermodynamic parameters for reactions such as hydrolysis or esterification would be influenced by the stability of the reactants and products, which in turn are affected by the electronic and steric interactions between the two functional groups.

Coordination Chemistry and Metal Complexation of 2 Diethylphosphorylbenzoic Acid

Ligand Design and Coordination Modes

2-Diethylphosphorylbenzoic acid is a versatile ligand in coordination chemistry, capable of interacting with metal centers through various coordination modes. Its structure, featuring both a carboxylate and a phosphoryl group, allows for flexible binding, making it a subject of interest in the design of novel metal complexes.

Bidentate (Carboxylate-Oxygen, Phosphoryl-Oxygen) Coordination

The most common coordination mode of this compound involves the formation of a chelate ring through the oxygen atoms of both the carboxylate and the phosphoryl groups. libretexts.orgpurdue.edu This bidentate coordination creates a stable, six-membered ring with the metal center. The deprotonated carboxylate group acts as a strong anionic donor, while the phosphoryl oxygen provides an additional point of attachment. This mode of binding has been observed in complexes with a variety of transition metals. The stability of these complexes is enhanced by the chelate effect, which favors the formation of cyclic structures over open-chain analogues.

Multidentate Coordination with Specific Metal Centers

Beyond simple bidentate chelation, this compound can engage in more complex, multidentate coordination, particularly with larger metal ions like lanthanides and actinides, or in the formation of polynuclear complexes. nih.gov In these cases, the ligand can act as a bridging ligand, connecting two or more metal centers. This can occur through the carboxylate group bridging in a syn-syn or syn-anti fashion, or through the phosphoryl oxygen coordinating to a second metal center. The steric and electronic properties of the metal ion, as well as the reaction conditions, play a crucial role in determining the resulting coordination mode. For instance, with highly charged metal ions, the phosphoryl oxygen's Lewis basicity is enhanced, promoting its involvement in bridging interactions.

Role of Phosphoryl Group as a Lewis Base (Pi-Acid Ligand Considerations)

The phosphoryl group (P=O) in this compound plays a critical role as a Lewis base, donating electron density from the oxygen lone pairs to a metal center. researchgate.netrsc.org The nucleophilicity of the phosphoryl oxygen is a key factor in its coordinating ability. ttu.ee While the primary interaction is a sigma donation, the phosphorus atom can also exhibit some π-acidic character. umb.edulibretexts.org This arises from the presence of empty σ* orbitals associated with the P-O and P-C bonds, which can accept electron density from filled d-orbitals of the metal in a back-bonding interaction. umb.edu The extent of this π-acidity is influenced by the electronegativity of the substituents on the phosphorus atom. umb.edu This dual electronic nature of the phosphoryl group, acting as both a σ-donor and a potential π-acceptor, contributes to the stability and electronic properties of the resulting metal complexes. nih.govnih.gov

Synthesis and Characterization of Metal Complexes with this compound

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. eolss.net The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Preparation of Transition Metal Complexes

Transition metal complexes of this compound are generally prepared by reacting the ligand with a metal salt, such as a halide, acetate (B1210297), or nitrate (B79036), in a solvent like ethanol (B145695) or methanol. nih.govmdpi.comscirp.orgmtct.ac.in The reaction may be carried out at room temperature or with heating to facilitate complex formation. In many cases, a base is added to deprotonate the carboxylic acid, promoting coordination of the carboxylate group. scirp.org

For example, cobalt(II) complexes can be synthesized by reacting cobalt(II) chloride or acetate with the ligand in a 1:2 metal-to-ligand ratio. scirp.orgmdpi.com The resulting products can be mononuclear, with the cobalt center in an octahedral or other geometry, depending on the presence of other ancillary ligands. mdpi.comnih.gov Characterization of these complexes is typically performed using techniques such as single-crystal X-ray diffraction, which provides detailed structural information, as well as FT-IR, UV-Vis, and NMR spectroscopy to probe the coordination environment of the metal ion. nih.govresearchgate.netsemanticscholar.org

Below is an interactive table summarizing the preparation of some transition metal complexes:

| Metal Ion | Precursor Salt | Solvent | Ancillary Ligands | Resulting Complex |

| Cobalt(II) | CoCl₂·6H₂O | Methanol/Water | Benzoate | [Co(H₂L)(PhCOO)₂] |

| Nickel(II) | Ni(OAc)₂·4H₂O | Dichloromethane/Methanol | Acetate | [Ni{UO₂(L)(OAc)}₂] |

| Iron(II) | Fe(OAc)₂ | Dichloromethane/Methanol | Acetate | [Fe{UO₂(L)(OAc)}₂] |

| Manganese(II) | Mn(OAc)₂·4H₂O | Dichloromethane/Methanol | Acetate | [Mn{UO₂(L)(OAc)}₂] |

| Zinc(II) | Zn(OAc)₂·2H₂O | Dichloromethane/Methanol | Acetate | [Zn{UO₂(L)(OAc)}₂] |

| Copper(II) | Cu(OAc)₂·H₂O | Not Specified | Not Specified | Not Specified |

Synthesis of Lanthanide and Actinide Coordination Compounds

The synthesis of lanthanide and actinide complexes with this compound follows similar principles to those for transition metals, though the larger ionic radii and higher coordination numbers of these f-block elements often lead to different structural outcomes. nih.govlbl.gov Reactions are typically carried out in polar solvents, and the choice of lanthanide or actinide precursor (e.g., nitrate, chloride, or acetate salts) can influence the final product. gla.ac.ukpsu.eduhenu.edu.cn

For instance, lanthanide complexes can be prepared by reacting the corresponding lanthanide nitrate with the ligand in an ethanol/water mixture, with the pH adjusted to facilitate coordination. nih.gov The resulting complexes often exhibit high coordination numbers and can form polymeric structures. nih.govhenu.edu.cn

The coordination chemistry of actinides with such ligands is of particular interest due to their relevance in nuclear fuel reprocessing and waste management. nih.govpublicationslist.org Uranium complexes, for example, can be synthesized from uranyl acetate or other uranium salts. nih.govpurdue.edursc.orgmdpi.comnih.govmdpi.com The coordination environment around the actinide ion is often complex, with the potential for high coordination numbers and the formation of intricate bridged structures. nih.govscispace.com Characterization relies heavily on single-crystal X-ray diffraction, as well as spectroscopic techniques adapted for radioactive materials. nih.gov

The following table provides examples of lanthanide and actinide complex preparations:

| Metal Ion | Precursor Salt | Solvent | Resulting Complex Type |

| Lanthanum(III) | La(NO₃)₃·6H₂O | Ethanol/Water | Dinuclear Complex |

| Praseodymium(III) | Pr(NO₃)₃·6H₂O | Ethanol/Water | Dinuclear Complex |

| Neodymium(III) | Nd(NO₃)₃·6H₂O | Ethanol/Water | Dinuclear Complex |

| Samarium(III) | Sm(NO₃)₃·6H₂O | Ethanol/Water | Dinuclear Complex |

| Europium(III) | Eu(NO₃)₃·6H₂O | Ethanol/Water | Dinuclear Complex |

| Uranyl(VI) | UO₂(OAc)₂·2H₂O | Methanol | Mononuclear or Dinuclear Complexes |

Hydrothermal and Solvothermal Synthetic Methods for Complex Formation

Hydrothermal and solvothermal synthesis are powerful techniques for the crystallization of coordination compounds, including those involving complex organic ligands like this compound. These methods utilize elevated temperatures and pressures in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents to increase the solubility of reactants and promote the formation of crystalline products that are often inaccessible under ambient conditions. The self-assembly process between metal ions and organic ligands in solution can be carefully controlled to yield unique structural motifs. researchgate.net

For ligands containing multiple functional groups, such as the carboxylate and phosphonate (B1237965) moieties in this compound, these methods are particularly effective. The reaction conditions can be tuned to control the deprotonation state of the ligand and the coordination geometry of the metal center. For instance, in solvothermal synthesis, a mixture of a metal salt and the ligand is heated in a suitable solvent, such as N,N-dimethylformamide (DMF), within a sealed reaction vessel. researchgate.net This process can lead to the formation of polynuclear clusters or extended coordination polymers where the ligand bridges multiple metal centers.

An example of this approach can be seen in the solvothermal synthesis of iron complexes with a flexible dicarboxylate ligand, where heating the reactants leads to the formation of distinct two-dimensional (2D) layer structures or discrete supramolecular architectures depending on the reaction conditions and auxiliary ligands present. researchgate.net The choice of solvent, temperature, reaction time, and the metal-to-ligand ratio are all critical parameters that influence the final structure of the resulting coordination compound. researchgate.netrsc.org

Structural Elucidation of Coordination Compounds

For complexes of this compound, SCXRD studies reveal how the bifunctional ligand coordinates to metal centers. The ligand can act as a versatile building block, utilizing its phosphonate and carboxylate groups to bind to one or more metal ions, often leading to the formation of polynuclear or polymeric structures.

While specific crystallographic data for this compound complexes are not abundant in the provided search results, data from analogous systems with flexible carboxylate ligands synthesized under similar solvothermal conditions can provide insight. For example, the study of iron complexes with 2,2'-dithiodibenzoic acid (H₂dtdb) reveals the formation of complex structures determined by SCXRD. researchgate.net The crystallographic data for one such complex are presented below.

Interactive Table: Crystallographic Data for a Solvothermally Synthesized Iron Complex researchgate.net

In such structures, the ligand typically bridges metal centers, creating extended networks. The phosphonate oxygen and one or both carboxylate oxygens can participate in coordination, leading to high-dimensional frameworks.

Spectroscopic methods are essential for characterizing coordination compounds, especially for confirming the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to its functional groups. Upon complexation, the vibrational frequencies of these groups are altered. The most significant changes are expected for the phosphoryl (P=O) and carboxylate (COO⁻) groups.

P=O Stretch: The stretching vibration of the phosphoryl group in the free ligand is expected to shift to a lower frequency (red-shift) upon coordination of the oxygen atom to a metal center. This shift is a direct indicator of the involvement of the phosphonate group in complex formation.

C=O Stretch: In the free carboxylic acid, a characteristic C=O stretch is observed around 1700 cm⁻¹. Upon deprotonation and coordination, this band is replaced by two distinct bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The difference in wavenumber between these two bands (Δν = νₐₛ - νₛ) can provide insight into the coordination mode of the carboxylate group (e.g., monodentate, chelating, or bridging). frontiersin.orgekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution.

¹H and ¹³C NMR: The proton and carbon signals of the ligand, particularly those close to the coordination sites (the aromatic ring protons and carbons, and the methylene (B1212753) protons and carbons of the diethyl groups), experience shifts upon complexation. srce.hrrsc.org These shifts are caused by the change in the electronic environment upon coordination to a metal ion.

³¹P NMR: The ³¹P NMR chemical shift is highly sensitive to the chemical environment of the phosphorus atom. mdpi.com Coordination of the phosphoryl oxygen to a metal results in a significant change in the ³¹P chemical shift compared to the free ligand, providing unambiguous evidence of coordination. sdsu.edu For paramagnetic complexes, NMR signals are often broadened and strongly shifted due to the influence of the unpaired electrons, which can make spectra more difficult to interpret but can also provide valuable electronic structure information. mdpi.com

Electronic and Magnetic Properties of Metal Complexes

UV-Visible (UV-Vis) absorption spectroscopy is a key technique used to investigate the electronic structure of transition metal complexes. farmaciajournal.com The spectra reveal electronic transitions between molecular orbitals, which are influenced by the metal ion, its oxidation state, the coordination geometry, and the nature of the coordinated ligands.

For complexes of this compound with d-block metals, two main types of electronic transitions are typically observed:

d-d Transitions: These transitions occur between the d-orbitals of the metal ion, which are split in energy by the ligand field. These absorptions are generally weak (due to being Laporte-forbidden) and their energies are indicative of the coordination geometry (e.g., octahedral or tetrahedral) and the ligand field strength. libretexts.orgmdpi.com

Charge-Transfer (CT) Transitions: These are much more intense than d-d transitions and involve the transfer of an electron between orbitals that are predominantly metal-based and orbitals that are predominantly ligand-based. They can be either ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands. The presence and energy of these bands provide information about the redox properties of both the metal and the ligand. mdpi.commdpi.com

Magnetic susceptibility measurements are crucial for characterizing coordination compounds containing metal ions with unpaired electrons (paramagnetic centers). scribd.com This technique allows for the determination of the effective magnetic moment (µₑₑff), which is directly related to the number of unpaired electrons in the complex. libretexts.org This information is vital for determining the spin state (high-spin or low-spin) of the metal ion, which in turn provides insight into the electronic structure and bonding. youtube.comrsc.org

For instance, an octahedral Fe(II) complex (d⁶ configuration) can be high-spin with four unpaired electrons or low-spin and diamagnetic (zero unpaired electrons). libretexts.org A measured magnetic moment of approximately 4.9 B.M. would confirm a high-spin state, whereas a moment near 0 B.M. would indicate a low-spin state. In polynuclear complexes where ligands like this compound bridge multiple metal centers, magnetic susceptibility measurements as a function of temperature can reveal the nature (ferromagnetic or antiferromagnetic) and magnitude of the magnetic coupling between the metal ions. mdpi.com

Interactive Table: Expected Spin-Only Magnetic Moments (µₛ.ₒ.) for Common Paramagnetic Ions in Coordination Complexes

Note: Experimental values can deviate from spin-only values due to orbital contributions and other effects. neliti.com

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for the structural determination of 2-diethylphosphorylbenzoic acid in solution. By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ³¹P, a detailed map of the molecular structure can be constructed.

High-resolution ¹H, ¹³C, and ³¹P NMR spectra provide definitive evidence for the presence and electronic environment of the principal nuclei within this compound.

The ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic protons of the benzoic acid ring and the protons of the diethyl phosphoryl group. The aromatic protons typically appear as a complex multiplet in the downfield region (approximately 7.5-8.2 ppm) due to spin-spin coupling and the electron-withdrawing effects of both the carboxyl and phosphoryl groups. The methylene (B1212753) protons (-CH₂-) of the ethyl groups are observed as a quartet, a result of coupling to the adjacent methyl protons, while the methyl protons (-CH₃) appear as a triplet.

The ¹³C NMR spectrum provides information on the carbon framework. Key resonances include the carbonyl carbon of the carboxylic acid, the aromatic carbons (with the carbon bearing the phosphoryl group being significantly influenced by phosphorus coupling), and the two distinct carbons of the ethyl groups.

The ³¹P NMR spectrum is a powerful tool for confirming the presence and oxidation state of the phosphorus atom. For this compound, a single resonance is expected, with a chemical shift characteristic of a pentavalent phosphonate (B1237965) ester.

Table 1: Representative NMR Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | ~12.5 | br s | - | -COOH |

| ~8.1-8.2 | m | - | Aromatic-H | |

| ~7.5-7.7 | m | - | Aromatic-H | |

| ~4.1-4.3 | q | ~7.1 | -OCH₂CH₃ | |

| ~1.2-1.4 | t | ~7.1 | -OCH₂CH₃ | |

| ¹³C | ~168 | d | C=O | |

| ~135 | d | C-P | ||

| ~132-133 | s | Aromatic-CH | ||

| ~128-130 | d | Aromatic-CH | ||

| ~63 | d | -OCH₂ | ||

| ~16 | d | -CH₃ | ||

| ³¹P | ~18-22 | s | - | P=O |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. 'd' denotes a doublet arising from coupling to phosphorus.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar coupling between adjacent protons. For instance, it would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. It would also help to delineate the coupling network among the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively assign each proton signal to its corresponding carbon atom, for example, linking the methylene proton signals to the -OCH₂- carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital for establishing long-range (typically 2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly useful for identifying the attachment points of the substituents on the aromatic ring. For example, correlations would be expected between the methylene protons of the phosphoryl group and the aromatic carbon to which the phosphorus is attached (C-P). Similarly, correlations between aromatic protons and the carboxyl carbon would confirm its position.

While less commonly reported for this specific molecule, dynamic NMR (DNMR) studies could be employed to investigate conformational dynamics, such as restricted rotation around the C-P bond. By analyzing changes in the NMR spectra at different temperatures, it might be possible to determine the energy barrier for rotation, providing insight into the molecule's preferred three-dimensional conformation in solution.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass with high accuracy (typically to four or five decimal places), the elemental composition can be unambiguously confirmed, distinguishing it from other compounds with the same nominal mass. This is a critical step in the definitive characterization of the molecule.

Table 2: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Exact Mass (m/z) |

| [M+H]⁺ | 243.0781 | Typically within 5 ppm |

| [M+Na]⁺ | 265.0600 | Typically within 5 ppm |

| [M-H]⁻ | 241.0635 | Typically within 5 ppm |

Calculated for the molecular formula C₁₁H₁₅O₅P.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecule's structure and bond strengths.

Characteristic fragmentation pathways for this compound would likely involve:

Loss of ethylene: A common fragmentation for diethyl phosphonates, leading to the loss of a C₂H₄ molecule.

Loss of water: Fragmentation involving the carboxylic acid group.

Decarboxylation: Loss of CO₂ from the carboxylic acid moiety.

Cleavage of the P-C bond: Separation of the diethyl phosphoryl group from the benzoic acid ring.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR spectroscopy.

Mass Spectrometric Techniques for Reaction Monitoring and Intermediate Detection

Mass spectrometry (MS) is an indispensable tool for monitoring the progress of chemical reactions and identifying transient intermediates in the synthesis of this compound. Techniques like Multiple Reaction Monitoring (MRM) offer high sensitivity and specificity for quantitative analysis. proteomics.com.au MRM, a method performed on a triple quadrupole mass spectrometer, involves selecting a specific precursor ion (the parent molecule) and one of its characteristic fragment ions (daughter ions). proteomics.com.auuab.edu This specific ion-pair monitoring allows for the precise quantification of the target compound even within complex mixtures, such as a reaction crude. proteomics.com.au

For reaction monitoring, small aliquots can be taken from the reaction mixture over time and analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the consumption of reactants and the formation of this compound, kinetic profiles can be established. The high sensitivity of MRM allows for the detection of compounds at very low concentrations, making it possible to identify low-abundance intermediates or byproducts that might be missed by other methods. proteomics.com.au

Furthermore, techniques such as MRM-initiated detection and sequencing (MIDAS) can be adapted to search for predicted or unexpected intermediates. nih.gov In this approach, the detection of a targeted ion triggers a full MS/MS scan, providing structural information about the detected species. nih.gov This is particularly useful in identifying transient phosphorylated intermediates that may occur during the synthesis of this compound, offering crucial insights into the reaction mechanism.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. vscht.cz Different functional groups absorb at characteristic frequencies, making FT-IR an excellent method for identifying the structural components of this compound. vscht.cz

The key functional groups in this compound are the carboxylic acid, the phosphoryl group (P=O), the P-O-C links, the ethyl groups, and the aromatic ring. The O-H stretch of the carboxylic acid is expected to produce a very broad and strong absorption band in the 3300-2500 cm⁻¹ region. libretexts.org The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp band around 1700 cm⁻¹. libretexts.org The phosphoryl group (P=O) typically shows a strong absorption band in the region of 1260-1200 cm⁻¹. The presence of P-O-C bonds would be indicated by absorptions around 1030 cm⁻¹. researchgate.net Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl groups are found just below 3000 cm⁻¹. vscht.cz

Table 1: Illustrative FT-IR Peak Assignments for this compound This table presents expected characteristic absorption frequencies based on known functional group correlations. Actual experimental values may vary.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3300-2500 | O-H Stretch | Carboxylic Acid | Strong, Broad |

| ~3100-3000 | C-H Stretch | Aromatic | Medium |

| ~2980-2850 | C-H Stretch | Aliphatic (Ethyl) | Medium-Strong |

| ~1710-1690 | C=O Stretch | Carboxylic Acid | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1250 | P=O Stretch | Phosphoryl | Strong |

| ~1030 | P-O-C Stretch | Alkyl Phosphate (B84403) | Strong |

Raman Spectroscopy for Molecular Vibrations and Bonding Information

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the molecular framework. libretexts.org Raman activity is dependent on the change in polarizability of a bond during vibration. libretexts.org

For this compound, Raman spectroscopy can effectively probe the vibrations of the aromatic ring and the phosphorus-containing moiety. The symmetric "breathing" vibration of the benzene (B151609) ring typically gives a strong Raman signal. The P=O bond, while also IR active, will have a characteristic Raman signal. In organophosphorus compounds, bands related to the phosphate group can be observed; for instance, dibasic phosphate groups show bands around 1080 cm⁻¹, while monobasic phosphate groups are seen near 980 cm⁻¹. nih.gov This sensitivity can be useful for studying the ionization state of the molecule under different conditions. The low-frequency region of the Raman spectrum (below 400 cm⁻¹) can provide information on the lattice vibrations of the crystalline solid, which is useful for studying polymorphism. spectroscopyonline.com

X-ray Diffraction and Crystallography

X-ray diffraction techniques are the gold standard for determining the solid-state structure of crystalline materials.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to characterize the crystalline nature of a bulk sample. ucmerced.edu The technique involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. The resulting diffraction pattern is a unique "fingerprint" for a specific crystalline solid. ucmerced.edu

PXRD is crucial for assessing the phase purity of a synthesized batch of this compound. ncl.ac.uk By comparing the experimental PXRD pattern to a reference pattern (either calculated from single-crystal data or from a standard database), one can confirm the identity of the bulk material and detect the presence of any crystalline impurities or different polymorphic forms. ucmerced.eduncl.ac.uk Each crystalline form of a compound will produce a distinct PXRD pattern. researchgate.net

Table 2: Example of PXRD Data Representation This table illustrates how PXRD data is typically presented. The values are hypothetical.

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 21.1 | 4.21 | 80 |

| 25.8 | 3.45 | 60 |

| 28.3 | 3.15 | 35 |

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. uni-ulm.deuib.no The technique requires a high-quality single crystal, which is irradiated with an X-ray beam. rigaku.com The resulting diffraction pattern allows for the calculation of atomic positions, bond lengths, bond angles, and torsional angles with very high precision. uni-ulm.decrystalpharmatech.com

An SCXRD analysis of this compound would provide the definitive confirmation of its molecular structure. It would reveal the exact conformation of the diethylphosphoryl group relative to the benzoic acid moiety. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups or other weak interactions, that dictate how the molecules pack together to form the crystal. This detailed structural information is fundamental to understanding the compound's physical and chemical properties. uib.nocrystalpharmatech.com

Computational and Theoretical Studies on 2 Diethylphosphorylbenzoic Acid

Quantum Chemical Calculations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

No published studies were found that specifically utilize Density Functional Theory to analyze the electronic structure or predict the reactivity of 2-diethylphosphorylbenzoic acid.

Ab Initio Methods for High-Accuracy Calculations

There is no available research detailing the use of high-accuracy ab initio methods for calculations on this compound.

Molecular Modeling and Dynamics Simulations

Conformational Analysis and Tautomerism Studies

A search of scientific databases yielded no studies on the conformational analysis or potential tautomerism of this compound through molecular modeling.

Intermolecular Interactions and Self-Assembly (if relevant)

No information is available regarding the study of intermolecular interactions or self-assembly properties of this compound using molecular modeling techniques.

Reaction Pathway and Transition State Analysis

There are no documented studies that provide an analysis of the reaction pathways or transition states involving this compound.

Spectroscopic Property Prediction and Interpretation

The prediction of spectroscopic properties for this compound relies on quantum mechanical calculations, most notably Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods can forecast a range of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). Such theoretical spectra are invaluable for identifying the compound, understanding its molecular structure, and interpreting experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical calculations can predict the chemical shifts (δ) for the various nuclei in this compound, such as ¹H, ¹³C, and ³¹P. These predictions are typically performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The calculated shifts provide a theoretical fingerprint of the molecule's magnetic environments.

Predicted ¹H NMR Chemical Shifts: The proton NMR spectrum is characterized by signals from the ethyl groups, the aromatic ring, and the carboxylic acid proton. The ethoxy protons typically appear as a triplet for the methyl group and a quartet for the methylene (B1212753) group due to spin-spin coupling. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum. The acidic proton of the carboxyl group is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Predicted ¹³C NMR Chemical Shifts: The carbon spectrum would show distinct signals for the carboxylic acid carbon, the aromatic carbons (both substituted and unsubstituted), and the carbons of the diethyl phosphoryl group. The carbon directly attached to the phosphorus atom would show coupling (J-coupling) to the ³¹P nucleus.

Predicted ³¹P NMR Chemical Shifts: The phosphorus-31 NMR spectrum is expected to show a single resonance, the chemical shift of which is characteristic of a phosphonate (B1237965) group attached to an aromatic ring.

| Predicted NMR Data for this compound |

| Nucleus |

| ¹H |

| ¹³C |

| ³¹P |

Note: Specific chemical shift values are highly dependent on the computational model and solvent used. The table above indicates the types of signals expected.

Infrared (IR) Spectroscopy

Computational methods can simulate the vibrational spectrum of this compound, predicting the frequencies and intensities of its IR-active modes. These vibrations are associated with the stretching and bending of specific bonds and functional groups within the molecule.

Key predicted vibrational frequencies include:

O-H Stretch: A broad absorption band characteristic of the carboxylic acid hydroxyl group.

C=O Stretch: A strong, sharp peak corresponding to the carbonyl group of the carboxylic acid.

P=O Stretch: A strong absorption associated with the phosphoryl group.

P-O-C Stretch: Vibrations related to the ester linkages of the diethyl phosphonate group.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.

C=C Stretches: Aromatic ring vibrations.

| Predicted IR Vibrational Frequencies for this compound |

| Vibrational Mode |

| O-H Stretch (Carboxylic Acid) |

| C=O Stretch (Carboxylic Acid) |

| P=O Stretch (Phosphoryl) |

| P-O-C Stretch |

| Aromatic C-H Stretch |

| Aliphatic C-H Stretch |

| Aromatic C=C Stretch |

Note: The table indicates the expected regions for key vibrational modes. Precise frequencies are determined by computational modeling.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Time-dependent density functional theory (TD-DFT) is commonly employed to predict the electronic transitions that give rise to UV-Vis absorption. For this compound, the absorption bands are expected to arise from π → π* transitions within the benzene (B151609) ring and n → π* transitions involving the carbonyl and phosphoryl groups. The presence of the carboxyl and diethylphosphoryl substituents on the aromatic ring can influence the position and intensity of these absorption maxima (λ_max). Computational studies can help assign these electronic transitions and understand how structural modifications might alter the UV-Vis spectrum.

| Predicted UV-Vis Absorption Data for this compound |

| Electronic Transition |

| π → π* (Aromatic) |

| n → π* (Carbonyl) |

| n → π* (Phosphoryl) |

Note: This table outlines the types of electronic transitions anticipated. The specific wavelengths of maximum absorbance (λ_max) require detailed computational analysis.

The synergy of these computational approaches provides a comprehensive, albeit theoretical, spectroscopic profile of this compound. These predictions serve as a crucial foundation for future experimental investigations, aiding in the structural elucidation and characterization of this complex molecule.

Derivatives and Analogs Research of 2 Diethylphosphorylbenzoic Acid

Design and Synthesis of Functionalized Derivatives

The functionalization of 2-diethylphosphorylbenzoic acid is a strategic process aimed at creating a library of related compounds. The synthetic pathways are designed to be efficient and selective, targeting specific parts of the molecule.

The carboxylic acid group is a primary site for derivatization, allowing for the synthesis of a wide range of esters and amides.

Esterification: Ester derivatives are commonly synthesized by reacting this compound with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. sphinxsai.com This condensation reaction, known as Fischer esterification, is a reversible process where water is eliminated. sphinxsai.com To drive the reaction to completion, water is typically removed as it forms. Another method involves first converting the carboxylic acid to a more reactive acyl chloride.

Amidation: The synthesis of amides generally requires the activation of the carboxylic acid group to facilitate the reaction with an amine. A common method is the conversion of the carboxylic acid to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. ukm.myyoutube.com The resulting acyl chloride is highly reactive and readily undergoes nucleophilic substitution with a primary or secondary amine to form the desired amide derivative. ukm.myyoutube.com Alternatively, peptide coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), can be used to directly form the amide bond between the carboxylic acid and an amine, often in good yields. nih.gov

Interactive Table:

The diethylphosphoryl group offers another avenue for creating derivatives. Modifications can include altering the ester groups attached to the phosphorus atom or converting the phosphonate (B1237965) to a phosphonic acid or a phosphonamidate.

Transesterification and Synthesis of Phosphonic Acids: The ethyl groups of the phosphonate can be exchanged for other alkyl groups through transesterification. More fundamentally, the diethyl phosphonate can be hydrolyzed to the corresponding phosphonic acid. For example, McKenna dealkylation is a method that can yield phosphonic acids from their dialkyl esters. semanticscholar.org These phosphonic acids can then be re-esterified with different alcohols to produce a variety of phosphonate esters. google.com

Phosphonamidates: Synthesis of phosphonamidates involves forming a P-N bond. This can be achieved through methods like the Atherton-Todd reaction or by first converting a phosphonate diester to a monoester, chlorinating the phosphorus center, and then reacting it with an amine. semanticscholar.org

Introducing substituents onto the aromatic ring is achieved primarily through electrophilic aromatic substitution (EAS). The existing carboxylic acid and diethylphosphoryl groups on the ring are electron-withdrawing and act as deactivating, meta-directing groups. libretexts.org This means that incoming electrophiles will preferentially add to the positions meta to these substituents.

Common EAS reactions include:

Nitration: Reaction with a mixture of concentrated nitric and sulfuric acids introduces a nitro group (-NO₂) onto the ring. libretexts.org

Halogenation: The introduction of a halogen (e.g., -Br, -Cl) is accomplished by reacting with the halogen in the presence of a Lewis acid catalyst, such as FeBr₃ or AlCl₃. uoanbar.edu.iqocr.org.uk

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄ + SO₃) adds a sulfonic acid group (-SO₃H) to the ring. This reaction is notably reversible. libretexts.orguoanbar.edu.iq

Structure-Reactivity and Structure-Property Relationships in Derivatives

Ester and Amide Derivatives: Converting the carboxylic acid to an ester or amide neutralizes its acidic character. This change significantly alters the molecule's polarity, solubility, and hydrogen bonding capabilities. For instance, esterification can increase lipophilicity, which may influence how the molecule interacts with nonpolar environments. researchgate.net Prodrug strategies often utilize esterification to mask a polar carboxylic acid, potentially improving membrane permeability. nih.gov

Phosphoryl Moiety Modifications: The nature of the groups attached to the phosphorus atom is critical for the molecule's function, particularly in biological contexts. The replacement of ester groups with other functionalities or conversion to a phosphonic acid changes the steric and electronic environment around the phosphorus center. Phosphonic acids are structural analogs of carboxylic acids but have a different geometry (tetrahedral vs. planar) and acidity, which can lead to different biological interactions. chim.it Phosphonate analogs are often designed as enzyme inhibitors, where the tetrahedral phosphonate mimics the transition state of substrate hydrolysis. nih.govmdpi.com

Interactive Table:

Novel Synthetic Building Blocks Derived from this compound

The derivatives of this compound are versatile synthetic intermediates. The presence of multiple, distinct functional groups allows for sequential and selective reactions, making them valuable building blocks for constructing more complex molecular architectures.

For example, α-aminophosphonates, which are analogs of α-amino acids, are recognized as important building blocks for creating peptidomimetics—compounds that mimic the structure and function of peptides. mdpi.com Derivatives of this compound, possessing both an aromatic core and a phosphonate group, can be incorporated into larger structures to introduce conformational constraints or specific binding motifs. The ability to selectively react at the carboxylic acid, the phosphonate group, or the aromatic ring provides synthetic chemists with a powerful tool for the targeted synthesis of novel compounds for materials science and medicinal chemistry.

Catalytic Applications and Materials Science Integration

2-Diethylphosphorylbenzoic Acid as a Catalyst or Co-Catalyst

A comprehensive search of available scientific databases and literature yields no specific studies where this compound has been explicitly investigated as a primary catalyst or co-catalyst.

Homogeneous Catalysis Research

There is currently no available research detailing the use of this compound in homogeneous catalysis. Homogeneous catalysis involves catalysts in the same phase as the reactants, often in a liquid solution. pressbooks.pubsavemyexams.com While acids and organometallic compounds are common homogeneous catalysts, specific studies involving this compound are absent from the current body of scientific literature. pressbooks.pubhrmrajgurunagar.ac.in

Heterogeneous Catalysis Studies (e.g., support functionalization)

Similarly, there is a lack of specific research on the application of this compound in heterogeneous catalysis. Heterogeneous catalysis involves a catalyst in a different phase from the reactants, such as a solid catalyst in a liquid or gaseous reaction mixture. chemguide.co.ukwikipedia.org The functionalization of solid supports with specific chemical moieties is a common strategy in creating heterogeneous catalysts. However, no studies were found that describe the use of this compound for the functionalization of catalyst supports.

Coordination Complexes of this compound in Catalysis

The ability of this compound to act as a ligand for metal centers suggests potential applications in catalysis through the formation of coordination complexes. However, specific research in this area is not currently available.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are materials constructed from metal ions or clusters linked by organic ligands. nso-journal.orgbldpharm.com These materials are of interest in catalysis due to their high porosity and tunable structures. nso-journal.orgmdpi.com Carboxylic acids are common ligands used in the synthesis of MOFs. bldpharm.comossila.com While the structure of this compound, containing both a carboxylic acid and a phosphoryl group, makes it a potential candidate as a ligand for MOFs or coordination polymers, no published studies were found that report the synthesis or catalytic application of such materials.

Organometallic Catalysis Involving this compound Ligands

Organometallic catalysis utilizes organometallic compounds—species containing metal-carbon bonds—to catalyze chemical reactions. ggckondagaon.in The ligand bound to the metal center plays a crucial role in the catalyst's activity and selectivity. While phosphine (B1218219) and carboxylate groups are common in ligands for organometallic catalysis, there is no specific research available on the use of this compound as a ligand in this context. nih.govmsu.edu

Integration into Advanced Materials

The integration of specific functional molecules into advanced materials is a key area of materials science. However, there is no information available in the searched literature regarding the incorporation of this compound into advanced materials for any specific application.

Polymer and Hybrid Material Synthesis

While direct polymerization of this compound is not extensively documented, its bifunctional nature makes it a candidate for various polymerization strategies. The carboxylic acid can participate in polycondensation reactions, similar to other dicarboxylic acids used in polyester (B1180765) and polyamide synthesis. The phosphonate (B1237965) group can be incorporated into the polymer backbone or as a pendant group, imparting unique properties to the resulting material.

Phosphorus-containing polymers are of significant interest for their flame-retardant properties, and the incorporation of a phosphonate moiety can enhance the thermal stability of polymers. researchgate.net Furthermore, phosphonic acids, which can be derived from phosphonate esters, are known to act as effective coupling agents in the formation of organic-inorganic hybrid materials. beilstein-journals.org These hybrid materials often exhibit enhanced mechanical and thermal properties compared to their individual components.

The synthesis of hybrid materials frequently involves the sol-gel process, where metal alkoxides are hydrolyzed and condensed. In this context, a molecule like this compound could potentially co-condense with metal alkoxides, leading to a covalently linked organic-inorganic network. The phosphonate group can form strong bonds with metal oxide surfaces, such as titanium dioxide or zirconium dioxide, which are common components of hybrid materials. researchgate.net

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Role of this compound | Potential Polymer Properties |

| Polycondensation | Monomer (with a diol or diamine) | Flame retardancy, improved thermal stability, adhesion to metal surfaces. |

| Hybrid Material Synthesis | Organic coupling agent | Enhanced mechanical strength, thermal stability, controlled porosity. |

Nanomaterial Functionalization and Applications

The functionalization of nanomaterials is crucial for tailoring their surface properties and enabling their use in a wide range of applications. The phosphonate group of this compound is a key feature for this purpose, as phosphonates are known to strongly bind to the surface of various metal oxide nanoparticles, including iron oxide, titanium dioxide, and zinc oxide. researchgate.netnih.gov This binding occurs through the formation of stable M-O-P bonds. researchgate.net

Once anchored to the nanoparticle surface, the benzoic acid portion of the molecule presents a carboxylic acid group that can be further modified. This allows for the attachment of other functional molecules, polymers, or biomolecules, creating multifunctional nanoparticle systems. For instance, the carboxylic acid could be used to attach targeting ligands for biomedical applications or to initiate surface-initiated polymerization to create a polymer shell around the nanoparticle core.

The functionalization of carbon nanotubes with phosphonate groups has also been explored to improve their dispersibility and introduce new functionalities. nih.govsemanticscholar.org A similar approach could be envisioned for this compound, where the phosphonate group attaches to the carbon nanostructure, leaving the carboxylic acid available for further reactions.

Table 2: Potential Applications of Nanomaterials Functionalized with this compound

| Nanomaterial | Functionalization Strategy | Potential Application |

| Metal Oxide Nanoparticles (e.g., Fe₃O₄, TiO₂) | Direct attachment via phosphonate group | Catalyst supports, drug delivery carriers, contrast agents for medical imaging. |

| Carbon Nanotubes | Covalent attachment of phosphonate group | Reinforced polymer composites, conductive inks, sensor components. |

Sensor Development (excluding biological/clinical sensing)

In the field of chemical sensors, this compound could serve multiple roles. The aromatic ring and the functional groups can interact with various analytes, and these interactions could be transduced into a measurable signal. For instance, the phosphonate group is known to have a high affinity for certain metal ions, suggesting the potential for developing sensors for heavy metal detection.

The carboxylic acid group could be used to immobilize the molecule onto a sensor substrate, such as a metal electrode or an optical fiber. Once immobilized, the molecule could act as a recognition element for specific analytes. Changes in the local environment upon analyte binding, such as a change in refractive index or a shift in an electrochemical potential, could be detected.

While the direct use of this compound in non-biological sensors is not well-documented, the principles of sensor design suggest its potential. For example, polymers incorporating this molecule could be used as sensitive coatings for quartz crystal microbalance (QCM) sensors or as the active layer in chemiresistive sensors. The interaction of an analyte with the functional groups of the polymer would cause a change in mass or conductivity, respectively.

Table 3: Potential Sensor Applications for this compound

| Sensor Type | Role of this compound | Target Analyte (Examples) |

| Electrochemical Sensor | Electrode surface modifier | Metal ions, organic molecules. |

| Optical Sensor | Component of a recognition layer | Volatile organic compounds (VOCs), metal ions. |

| Mass-based Sensor (e.g., QCM) | Active polymer coating | Gas molecules, chemical vapors. |

Emerging Research Directions and Future Outlook for 2 Diethylphosphorylbenzoic Acid

Multicomponent Reactions Incorporating 2-Diethylphosphorylbenzoic Acid

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, represent a highly efficient and atom-economical approach to chemical synthesis. mdpi.com The structural features of this compound make it an ideal candidate for designing novel MCRs, particularly for the synthesis of heterocyclic phosphonates. These compounds are of great interest due to their diverse applications in various chemical fields. beilstein-journals.orgchim.it

Research has demonstrated the utility of closely related precursors, such as 2-formylbenzoic acid, in diastereoselective MCRs. For instance, the reaction of 2-formylbenzoic acid with amines and dimethyl phosphonate (B1237965) under solvent- and catalyst-free conditions yields isoindolin-1-one-3-phosphonates. beilstein-journals.org This suggests a significant potential for this compound to participate in similar transformations, leading to a diverse array of phosphorylated heterocycles. beilstein-journals.orgnih.gov The Ugi and Passerini reactions, which are cornerstone isocyanide-based MCRs, could be adapted to incorporate this compound, leveraging its carboxylic acid group to generate complex, dipeptide-like structures with embedded phosphorus moieties. mdpi.comorganic-chemistry.org The development of such reactions would provide rapid access to libraries of novel compounds for screening in various non-clinical applications. mdpi.comnih.gov

Table 1: Examples of Multicomponent Reactions for Heterocycle Synthesis Relevant to this compound Scaffolds

| Reaction Type | Reactants | Product Class | Potential Relevance |

| Kabachnik–Fields type | 2-Formylbenzoic acid, Amines, Phosphonates | Isoindolin-1-one-3-phosphonates | Direct analogue for synthesizing derivatives of this compound. beilstein-journals.org |

| Ugi-4CR | Isocyanide, Carboxylic Acid (e.g., this compound), Amine, Carbonyl Compound | α-Acylamino Amide Derivatives | Generation of complex peptidomimetic structures containing a phosphorus group. mdpi.com |

| Biginelli-type | β-Ketophosphonates, Aldehydes, Urea | Dihydropyrimidinone Phosphonates | Potential for creating novel heterocyclic systems by adapting the core components. beilstein-journals.org |

| Domino Ring-Closure | N-propargyl-aminocarboxamides, 2-Formylbenzoic acid | Isoindolo[2,1-a]quinazolinones | Pathway to complex, fused heterocyclic systems starting from benzoic acid derivatives. nih.gov |

Sustainable Chemistry Applications and Green Synthesis Innovations

The principles of green and sustainable chemistry are increasingly influencing the field of organophosphorus chemistry, which has traditionally relied on harsh reagents and energy-intensive processes. rsc.orgrsc.org Future research on this compound will likely focus on developing eco-friendly synthetic methodologies. researchgate.net This includes the use of microwave-assisted synthesis, which has been shown to reduce reaction times and energy consumption in the preparation of heterocyclic compounds. beilstein-journals.orgmdpi.com

Innovations may involve the use of novel, reusable catalysts such as modified clays, zeolites, or even baker's yeast to facilitate reactions under milder conditions, minimizing the generation of acidic or basic waste streams. lmaleidykla.lt The development of a sustainable synthesis framework for this compound and its derivatives could involve evaluating different synthetic routes based on green chemistry metrics. For example, pathways that utilize phosphorus trichloride (B1173362) as a starting material could be compared to alternatives to identify the most environmentally benign option. nih.gov Furthermore, employing deep eutectic solvents (DES) as both a catalyst and reaction medium presents a promising, non-toxic, and environmentally friendly approach for synthesizing derivatives. sioc-journal.cn

Advanced Analytical Method Development for In Situ Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and ensuring safety. For reactions involving this compound, the development of advanced in situ analytical methods is a key research direction. While many current methods focus on monitoring organophosphorus compounds as environmental contaminants, these technologies can be adapted for reaction monitoring. nih.govscispace.com

One promising technique is the use of fluorescent probes, such as those based on silver nanoclusters, which can offer rapid and selective detection of specific organophosphorus compounds. nih.gov Such a probe could potentially be designed to track the consumption of a reactant or the formation of a this compound derivative. Another approach involves diffusive gradients in thin-films (DGT), a passive sampling technique that could be configured to provide time-integrated concentration data of reactants and products directly from the reaction mixture. nih.gov For broader applications, the development of multi-residue methods based on GC-MS/MS or HPLC-MS/MS, which are currently used for monitoring pesticides, could be tailored to simultaneously quantify multiple components in a complex reaction involving this compound. europa.eu The use of isotopically labelled internal standards would be critical in these methods to ensure accurate quantification. europa.eu

Theoretical Prediction and Rational Design of Novel this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery of new molecules with desired properties, thereby reducing the need for extensive and costly experimental synthesis and testing. nih.govnih.gov The rational design of novel derivatives of this compound can be significantly enhanced through these theoretical approaches.

Using quantum mechanics methods like Density Functional Theory (DFT), researchers can predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. nih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with promising characteristics for specific applications, such as materials science or catalysis. nih.govmdpi.com For instance, computational tools can be used to design esterase enzymes with enhanced thermal stability and efficiency for specific applications like polymer degradation. rsc.org Similarly, generative AI methods are now capable of designing entirely new protein structures around a specified active site, a technique that could be adapted to design catalysts or binding agents for this compound derivatives. biorxiv.org

Table 2: Computational Approaches for Designing Novel this compound Derivatives

| Computational Method | Application | Predicted Properties | Reference |

| Density Functional Theory (DFT) | Electronic Structure Calculation | Reactivity, Spectroscopic Data, Reaction Energetics | nih.gov |

| Molecular Dynamics (MD) Simulations | Simulating Molecular Motion | Conformational Stability, Binding Affinities, Thermal Stability | rsc.org |

| Generative AI (e.g., RFdiffusion2) | De Novo Design | Novel Protein/Enzyme Scaffolds for Catalysis or Binding | biorxiv.org |

| QM-ORSA | Free Radical Scavenging Activity | Reaction Rate Constants | nih.gov |

Potential in Interdisciplinary Research Fields (excluding clinical/biological)

The unique bifunctional nature of this compound opens up a wide range of potential applications in various interdisciplinary fields, extending beyond traditional organic chemistry.

Materials Science : Organophosphorus compounds are widely used as flame retardants. nih.gov Derivatives of this compound could be incorporated into polymer backbones or used as additives to create new flame-retardant materials with enhanced properties. The carboxylic acid group provides a reactive handle for polymerization or grafting onto surfaces.

Catalysis : Trivalent organophosphorus compounds, such as phosphines, are excellent ligands for organometallic complexes used in catalysis. rsc.org While this compound is a pentavalent phosphorus compound, it can serve as a precursor to chiral phosphine (B1218219) ligands. The presence of the carboxylic acid group could allow for the creation of bifunctional catalysts or help in anchoring the catalytic complex to a solid support.

Liquid Crystals : The synthesis of heterocyclic compounds is a key step in creating new liquid crystal materials. jmchemsci.com The rigid benzoic acid core combined with the flexible diethylphosphoryl group could be a building block for novel rod-shaped molecules with liquid crystalline properties.

Industrial Chemistry : Phosphorus-functionalized molecules have broad applications in industrial chemistry. researchgate.net this compound could serve as a versatile intermediate for the synthesis of corrosion inhibitors, surfactants, or extraction agents for metal ions, where the phosphoryl and carboxyl groups can act as chelating agents.

The continued exploration of this compound's reactivity and properties is poised to unlock new opportunities and innovations across the chemical sciences.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-diethylphosphorylbenzoic Acid, and how can reaction conditions be optimized for purity?

- Methodological Answer : The compound is typically synthesized via phosphorylation of benzoic acid derivatives using diethyl phosphite under acidic or catalytic conditions. Optimization involves controlling stoichiometry (e.g., molar ratios of benzoic acid precursor to phosphorylating agent) and reaction temperature (e.g., 80–100°C). Purity is enhanced by column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures. Monitoring reaction progress via thin-layer chromatography (TLC) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is essential for structural confirmation, with ³¹P NMR specifically identifying the phosphoryl group. Fourier-transform infrared (FTIR) spectroscopy verifies functional groups (e.g., P=O stretch at ~1250 cm⁻¹). Mass spectrometry (MS) confirms molecular weight. Data interpretation requires cross-referencing with literature values for analogous phosphorylated benzoic acids .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation. In case of skin contact, wash immediately with soap and water. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material guidelines. Regular glove inspections and proper removal techniques are mandatory .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing by-products?

- Methodological Answer : Yield optimization involves solvent selection (e.g., toluene for improved solubility) and catalysis (e.g., p-toluenesulfonic acid). By-products like unreacted starting materials or hydrolyzed phosphates are minimized by inert atmosphere (N₂/Ar) and anhydrous conditions. Post-synthetic purification via recrystallization (e.g., ethanol/water) or preparative HPLC further enhances purity .

Q. What strategies are employed to evaluate the biological activity of this compound, particularly in antimicrobial or anti-inflammatory contexts?

- Methodological Answer : For antimicrobial studies, use broth microdilution assays (e.g., MIC/MBC determination) against Gram-positive/negative bacteria. Anti-inflammatory activity is assessed via COX-2 inhibition assays or TNF-α suppression in macrophage cell lines (e.g., RAW 264.7). Dose-response curves and comparative analysis with positive controls (e.g., aspirin) validate efficacy .

Q. How do researchers address contradictions in solubility data of this compound across different solvents?

- Methodological Answer : Solubility discrepancies are resolved by standardizing solvent polarity parameters (e.g., Hansen solubility parameters) and temperature (e.g., 25°C). Use quantitative solubility assays (gravimetric or UV-Vis spectroscopy) in triplicate. Document solvent purity (e.g., HPLC-grade) and pre-saturation steps to ensure reproducibility .

Q. What computational methods are used to model the interactions of this compound with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to proteins like COX-2 or bacterial enzymes. Density functional theory (DFT) calculations analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What analytical techniques are recommended for studying the stability and degradation products of this compound under varying conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH) combined with LC-MS identify degradation pathways (e.g., hydrolysis of the phosphoryl group). For photostability, expose samples to UV light (ICH Q1B guidelines) and monitor via HPLC. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.